molecular formula C15H20N2O B7501551 N-(1-cyclopropylpiperidin-4-yl)benzamide

N-(1-cyclopropylpiperidin-4-yl)benzamide

Cat. No.: B7501551
M. Wt: 244.33 g/mol
InChI Key: WVUVJUOBWPENHJ-UHFFFAOYSA-N
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Description

N-(1-cyclopropylpiperidin-4-yl)benzamide is a benzamide derivative featuring a piperidine ring substituted with a cyclopropyl group at the nitrogen atom and a benzamide moiety at the 4-position.

Properties

IUPAC Name

N-(1-cyclopropylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15(12-4-2-1-3-5-12)16-13-8-10-17(11-9-13)14-6-7-14/h1-5,13-14H,6-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUVJUOBWPENHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(CC2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(1-cyclopropylpiperidin-4-yl)benzamide with structurally related benzamide derivatives, focusing on synthesis, physicochemical properties, and structural features.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Rip-B replaces the piperidine-cyclopropyl group with a 3,4-dimethoxyphenethylamine chain linked to benzamide.
  • Synthesis : Synthesized via a 30-minute reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield).
  • Physicochemical Properties :
    • Melting point: 90 °C , suggesting higher crystallinity compared to piperidine-based analogs (data unavailable for the target compound).
    • NMR Data: Distinct aromatic proton signals (δ 6.7–7.8 ppm) and methoxy groups (δ 3.8 ppm).
  • Functional Implications : The 3,4-dimethoxy groups may enhance interactions with aromatic residues in target proteins, whereas the ethylamine linker could reduce steric hindrance compared to the piperidine scaffold.

N-((1-(Propylsulfonyl)-4-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide

  • Structure : Features a piperidine ring with a propylsulfonyl group at N1 and a pyridinyl substituent at C4.
  • Pharmacokinetic Implications : Sulfonyl groups often improve metabolic stability but may reduce blood-brain barrier permeability compared to cyclopropyl.

N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide

  • Structure : Substitutes the cyclopropyl group with a benzoyl moiety at the piperidine nitrogen.
  • Crystallographic Data :
    • Mean C–C bond length: 0.003 Å (indicative of stable conjugation).
    • R factor: 0.043 , confirming high structural resolution.

Research Implications

  • Target Compound Advantages : The cyclopropyl group in This compound likely balances steric effects and metabolic resistance, making it a candidate for central nervous system targets.
  • Limitations of Analogs : Rip-B’s methoxy groups may limit membrane permeability, while sulfonyl/pyridinyl derivatives face solubility challenges.
  • Future Directions : Comparative studies on binding affinity (e.g., dopamine or serotonin receptors) and ADMET profiles are needed to validate hypotheses derived from structural data.

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